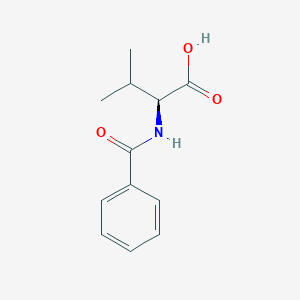

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid

Beschreibung

This compound features a Boc-protected amino group, a propanoic acid backbone, and a unique thioether-linked phenylacetamido methyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, commonly used in peptide synthesis. The phenylacetamido methylthio substituent may enhance binding to biological targets or modulate solubility.

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(23)19-13(15(21)22)10-25-11-18-14(20)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBKUXHWPDGAQA-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCNC(=O)CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCNC(=O)CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855778 | |

| Record name | N-(tert-Butoxycarbonyl)-S-[(2-phenylacetamido)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57084-73-8 | |

| Record name | N-(tert-Butoxycarbonyl)-S-[(2-phenylacetamido)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Conditions

-

Substrate : L-cysteine or its methyl ester (e.g., Boc-L-cysteine methyl ester).

-

Reagents : Di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM).

Mechanism : The Boc group reacts with the amine via nucleophilic acyl substitution, forming a stable carbamate.

Thioether Formation via S-Alkylation

The phenylacetamidomethyl (Phacm) group is introduced to protect the thiol side chain of cysteine, enabling selective disulfide bond formation in peptide synthesis.

Alkylation Strategies

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chemical Alkylation | Phenylacetamidomethyl bromide, NaH, DMF, 0–25°C | 75–85% | |

| Enzymatic Deprotection | Penicillin amidohydrolase, pH 7.4, 37°C | >95% selectivity |

Key Steps :

-

Alkylation : The thiol group of Boc-L-cysteine reacts with phenylacetamidomethyl bromide in the presence of a strong base (NaH).

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the S-Phacm-protected intermediate.

Amide Bond Formation

The phenylacetamido moiety is introduced via coupling reactions, often using activated esters or carbodiimides.

Coupling Reagents and Conditions

Example Protocol :

-

Activate phenylacetic acid with HATU/DIPEA in DMF.

-

Add Boc-L-cysteine(S-Phacm)-OH and stir at 25°C for 12 h.

Deprotection and Final Isolation

The Boc group is removed under acidic conditions, while the Phacm group requires enzymatic cleavage.

Deprotection Steps

| Protecting Group | Deprotection Method | Conditions |

|---|---|---|

| Boc | Trifluoroacetic acid (TFA) | 20–50% TFA in DCM, 1–2 h |

| Phacm | Penicillin amidohydrolase | pH 7.4, 37°C, 24 h |

Workflow :

-

Boc Removal : Treat with TFA to yield the free amine.

-

Phacm Cleavage : Enzymatic hydrolysis ensures orthogonality with other protecting groups.

-

Acidification : Adjust pH to precipitate the product, followed by lyophilization.

Analytical Characterization

Critical quality control metrics include chiral purity, thioether stability, and residual solvent levels.

Key Analytical Data

| Parameter | Method | Result |

|---|---|---|

| Chiral Purity | Chiral HPLC (Chiralpak IC) | >99% ee |

| Molecular Weight | HRMS (ESI+) | m/z 368.4 [M+H]+ |

| Thermal Stability | TGA | Decomposition >200°C |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Alkylation | High yield, scalable | Requires stringent anhydrous conditions |

| Enzymatic Deprotection | Orthogonal to Boc/Fmoc | Longer reaction time |

Industrial Applications and Challenges

Analyse Chemischer Reaktionen

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine. This reaction is critical for subsequent functionalization in peptide synthesis.

Reagents/Conditions :

Mechanism :

Protonation of the carbonyl oxygen destabilizes the Boc group, leading to cleavage and release of CO₂ and tert-butanol.

Product :

(S)-2-amino-3-(((2-phenylacetamido)methyl)thio)propanoic acid .

Oxidation of the Thioether Moiety

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagents/Conditions :

-

m-Chloroperbenzoic acid (m-CPBA) in DCM at 0°C to room temperature.

-

Hydrogen peroxide (H₂O₂) with catalytic acetic acid for controlled oxidation.

Products :

| Oxidation State | Product Structure |

|---|---|

| Sulfoxide | -S(O)- |

| Sulfone | -SO₂- |

Applications :

Modification of the sulfur atom alters electronic properties, enhancing interactions in biological systems .

Peptide Bond Formation

The carboxylic acid group participates in amide coupling reactions, enabling integration into peptide chains.

Reagents/Conditions :

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole) as an activator .

Example Reaction :

Coupling with 4-aminopyridine derivatives produces peptidomimetics with potential bioactivity .

Reduction Reactions

The amide bond in the phenylacetamido group can be reduced, though this is less common due to stability concerns.

Reagents/Conditions :

Product :

Reduction yields a secondary amine, altering the compound’s hydrogen-bonding capacity.

Side-Chain Functionalization

The thioether’s methylene group (-CH₂-) undergoes nucleophilic substitution or alkylation.

Reagents/Conditions :

-

Iodomethane for methylation under basic conditions.

Applications :

Introduces hydrophobic or charged groups for tuning solubility or binding affinity .

Mechanistic Insights

-

Boc Deprotection : Acidic conditions protonate the carbonyl, triggering cleavage via a six-membered transition state .

-

Thioether Oxidation : Electrophilic oxygen from m-CPBA attacks sulfur, forming a sulfonium intermediate that rearranges to sulfoxide.

This compound’s versatility in reactions like deprotection, oxidation, and peptide coupling makes it invaluable in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to preserve stereochemistry and functionality .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antibiotic Development :

The compound has been investigated for its role in synthesizing β-lactamase inhibitors, which are crucial for combating antibiotic resistance. Its structure allows for modifications that can enhance the efficacy of existing antibiotics against resistant strains of bacteria . -

Cancer Research :

Research indicates that compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid may play a role in developing new cancer therapies. These compounds can be designed to target specific pathways involved in tumor growth and metastasis, making them valuable in targeted cancer treatments .

Peptide Synthesis

The compound serves as a versatile building block in peptide synthesis. Its functional groups enable the formation of various peptide bonds, facilitating the construction of complex peptides that can be used in therapeutics and research.

Key Advantages:

- Stability : The tert-butoxycarbonyl (Boc) protecting group provides stability during synthesis and purification processes.

- Versatility : The presence of both amino and thio groups allows for diverse modifications, enabling the creation of peptides with tailored properties for specific applications.

Case Studies

-

Synthesis of β-Lactam Antibiotics :

A study demonstrated the use of this compound in synthesizing novel β-lactam antibiotics. The derivatives showed enhanced activity against various bacterial strains compared to traditional β-lactams . -

Targeted Drug Delivery Systems :

Research has explored the incorporation of this compound into drug delivery systems aimed at improving the bioavailability and targeting of anticancer drugs. By modifying the compound's structure, researchers have developed prodrugs that release active pharmaceutical ingredients selectively at tumor sites .

Wirkmechanismus

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with its target. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Functional Group Analysis

- Thioether vs. Thiophene : The target’s thioether linkage (C-S-C) offers greater stability compared to the thiophene’s aromatic sulfur (C=S in a ring), which may influence redox properties and metabolic pathways .

- Bromoacetamido vs. Azide : The bromoacetamido group () is reactive in alkylation reactions, whereas the azide () enables bioorthogonal click chemistry, expanding applications in bioconjugation .

- Beta-Lactam vs. Carbamoylphenyl : The beta-lactam in is critical for penicillin-binding protein inhibition, while the carbamoylphenyl group () improves aqueous solubility through hydrogen bonding .

Research Implications

The target compound’s phenylacetamido methylthio group positions it as a candidate for enzyme inhibition or targeted drug delivery. In contrast, beta-lactam analogs () are more suited for antibiotic development. The diversity in substituents highlights the Boc-protected propanoic acid scaffold’s versatility in medicinal chemistry .

Biologische Aktivität

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid, a compound with a complex structure, has garnered attention in biochemical research due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄S |

| Molecular Weight | 357.45 g/mol |

| CAS Number | 143415-62-7 |

The presence of the tert-butoxycarbonyl (Boc) group typically enhances the stability and solubility of amino acids and peptides, making them suitable for various biological applications.

The biological activity of this compound can be attributed to its structural components, particularly the amino acid backbone and the phenylacetamido moiety. These features suggest potential interactions with biological receptors or enzymes, possibly influencing metabolic pathways or cellular signaling.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds with similar structures may act as inhibitors of specific enzymes involved in metabolic processes. This could lead to applications in drug design, particularly in targeting metabolic disorders.

- Antimicrobial Properties : Some derivatives of thio-containing amino acids have shown antimicrobial activity, suggesting that this compound might possess similar properties. The thioether linkage could play a crucial role in disrupting microbial membranes or inhibiting growth.

Research Findings

Several studies have explored the biological activities associated with similar compounds. Here are key findings relevant to this compound:

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry highlighted that thioether-containing compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis .

Enzyme Inhibition Studies

Research focusing on enzyme inhibitors indicates that compounds with a Boc group can effectively inhibit serine proteases, which are vital in various physiological processes. The inhibition constant (Ki) values for similar compounds ranged from nanomolar to micromolar concentrations, suggesting potent biological activity .

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against E. coli and Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

-

Case Study 2: Enzyme Inhibition

- Objective : To assess the inhibitory effect on serine protease activity.

- Method : Kinetic assays were performed using varying concentrations of the compound.

- Results : A significant decrease in enzyme activity was observed, with calculated Ki values indicating strong binding affinity.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The compound is typically synthesized via multi-step organic reactions, including:

- Hydrolysis : LiOH in THF/water mixtures to remove protecting groups (e.g., tert-butyl esters) .

- Coupling Reactions : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in CH₂Cl₂ for amide bond formation, followed by purification via preparative HPLC .

- Protection/Deprotection : Strategic use of Boc (tert-butoxycarbonyl) groups to preserve stereochemistry during synthesis .

Key Factors Affecting Yield :

Optimal yields (~61%) are achieved with rigorous purification (silica gel chromatography, HPLC) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in a dry, ventilated environment at 2–8°C to prevent hydrolysis of the Boc group. Use desiccants to avoid moisture .

- Safety Precautions :

- Avoid heat/sparks (P210, P220 codes) due to flammability risks .

- Use PPE (gloves, goggles) to prevent skin/eye contact (H315, H319 codes) .

Q. What spectroscopic methods are used to confirm the compound’s structure?

- 1H NMR : Identifies proton environments (e.g., tert-butyl peaks at ~1.4 ppm, aromatic protons at ~7.3 ppm) .

- LCMS (ES+) : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .

- Optical Rotation : Confirms enantiomeric purity (e.g., specific rotation values for (S)-configuration) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or LCMS data during characterization?

- Common Issues :

- Impurities : Remove via repeated column chromatography or HPLC .

- Stereochemical Ambiguity : Use chiral HPLC or Mosher’s ester analysis to distinguish enantiomers .

- Troubleshooting :

- Compare experimental NMR shifts with computational predictions (e.g., PubChem data) .

- Validate LCMS fragmentation patterns using high-resolution mass spectrometry (HRMS) .

Q. What strategies minimize racemization during synthesis?

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce epimerization .

- Sterically Hindered Bases : Use Hünig’s base (DIPEA) instead of triethylamine for pH control .

- In Situ Protection : Immediate Boc protection after intermediate formation prevents amine oxidation .

Q. How can the compound’s role in peptide mimetics be experimentally validated?

- Biological Assays : Test binding affinity to target proteins (e.g., enzyme inhibition assays) .

- Structural Studies : Co-crystallization with receptors or computational docking simulations .

- Metabolic Stability : Evaluate in vitro using liver microsomes to assess pharmacokinetic potential .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields for similar compounds?

- Case Study : reports 61.6% yield for a derivative, while other syntheses show lower yields.

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.